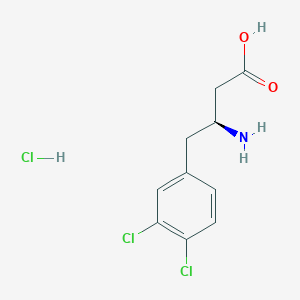

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12Cl3NO2 . It has an average mass of 284.567 Da and a monoisotopic mass of 282.993347 Da .

Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride”, the molecular structure is represented by the formula C10H12Cl3NO2 . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, and storage temperature. For “(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride”, the molecular weight is 284.6 g/mol.Scientific Research Applications

Application Summary

This compound is used in the synthesis of antidepressant molecules. The process involves metal-catalyzed reactions which are crucial for creating key structural motifs found in antidepressant drugs .

Methods of Application

The synthesis typically involves transition metals like iron, nickel, and ruthenium as catalysts. These metals facilitate the formation of complex organic structures that are essential for the pharmacological activity of antidepressants .

Results Summary

The outcomes include the successful creation of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These synthesized compounds have shown effectiveness in alleviating symptoms of depression, with a significant improvement observed in 50-60% of patients .

Application 2: Chiral Drug Intermediates by Biocatalysis

Application Summary

Chirality is a key factor in drug efficacy and safety. (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride serves as a precursor for the bioconversion of synthetic chemicals into chiral drugs with high enantiomeric purity .

Methods of Application: Biocatalysis using functional microorganisms or derived biocatalysts is employed to convert this compound into chiral intermediates, which are then used in drug synthesis .

Results Summary

The application of this method has led to the production of chiral drugs that are safer and more effective due to their high enantiomeric purity. Approximately 57% of marketed drugs benefit from this chiral feature .

Application 3: Organic Synthesis

Results Summary

Application 4: Analytical Chemistry

Results Summary

Application 5: Environmental Chemistry

Results Summary

Application 6: Material Science

Results Summary

Application 7: Neuropharmacology

Results Summary

Application 8: Peptide Synthesis

Results Summary

Application 9: Agricultural Chemistry

Results Summary

Application 10: Veterinary Medicine

Results Summary

Application 11: Material Chemistry

Results Summary

Application 12: Analytical Method Development

Results Summary

Application 13: Catalysis in Organic Reactions

Methods of Application: It is used to facilitate the transfer of organic groups from boron to palladium, a key step in the catalytic cycle of cross-coupling reactions .

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. The safety information for “(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” includes a signal word of "Warning" . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

properties

IUPAC Name |

(3S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDGKTAEVJUWKK-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375851 |

Source

|

| Record name | (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride | |

CAS RN |

270063-50-8 |

Source

|

| Record name | (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)